(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

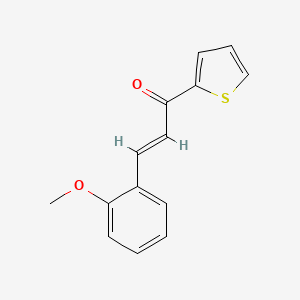

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic rings: ring A (2-methoxyphenyl) and ring B (thiophen-2-yl). The methoxy group at the ortho position of ring A and the sulfur-containing thiophene moiety on ring B distinguish it from other chalcones.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMITMXJSQXKJS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201110 | |

| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180298-05-9 | |

| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180298-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Base-Catalyzed Protocol

A mixture of 2-acetylthiophene (1.0 equiv) and 2-methoxybenzaldehyde (1.2 equiv) in methanol is treated with 40% aqueous NaOH or KOH (2.0 equiv) at 0–5°C for 1 hour, followed by stirring at room temperature for 4–6 hours. The reaction proceeds via enolate formation, with the base deprotonating the acetylthiophene to generate a nucleophilic enolate that attacks the aldehyde carbonyl.

Key Parameters:

- Solvent: Methanol or ethanol (polar protic solvents enhance enolate stability)

- Temperature: 0–25°C (higher temperatures favor side reactions)

- Base: NaOH (cost-effective) vs. KOH (higher yields reported)

Yields typically range from 65% to 89%, with the E-isomer predominating due to steric and electronic factors.

Advanced Catalytic Systems and Their Efficacy

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (35 kHz, 300 W) reduces reaction time from hours to 10–15 minutes by enhancing mass transfer and kinetic energy. A study using KOH in ethanol under ultrasound achieved a 93% yield, compared to 78% under conventional stirring.

Solvent-Free Conditions

Microwave-assisted synthesis (100°C, 150 W) in solvent-free systems produces the target compound in 88% yield within 8 minutes, eliminating solvent disposal issues. This method leverages the dielectric heating of polar intermediates.

Acid-Catalyzed Variations

While less common, BF₃·Et₂O (0.5 equiv) in dichloromethane at reflux (40°C) facilitates chalcone formation in 72% yield. Acidic conditions protonate the aldehyde carbonyl, increasing electrophilicity for enolate attack.

Comparative Analysis of Synthetic Methodologies

The table below summarizes optimized conditions for (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one synthesis:

The reaction’s E-selectivity arises from conjugation stabilization of the trans-alkene and minimized steric repulsion between the thiophene and methoxyphenyl groups. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for the E-isomer due to orbital overlap in the conjugated system.

Side Reactions and Mitigation

- Diastereomerization: Prolonged reaction times (>12 hr) in basic media lead to 5–8% Z-isomer formation. Quenching with dilute HCl immediately post-reaction minimizes this.

- Aldol Adduct Formation: Excess aldehyde (1.5 equiv) shifts equilibrium toward chalcone over aldol byproducts.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors with immobilized KOH on alumina achieve 91% yield at 50°C, reducing catalyst waste. Ethanol is preferred over methanol due to lower toxicity and easier recycling.

Characterization and Quality Control

Critical analytical data for (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one:

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives, ethers, and other substituted products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is , with a molecular weight of 244.31 g/mol. The compound features a conjugated system that contributes to its biological activities and reactivity in synthetic pathways.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of chalcone derivatives, including (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Chalcones are known for their antimicrobial activities. A study evaluated the antibacterial effects of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory action, making it a candidate for further development as an antimicrobial agent .

Organic Photovoltaics

The unique electronic properties of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and facilitate charge transfer is critical for enhancing the efficiency of solar cells. Research has shown that incorporating this compound into OPV blends can improve energy conversion efficiency by optimizing light absorption and charge mobility .

Synthesis of Complex Molecules

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a versatile building block in organic synthesis. It can undergo various reactions, including Nazarov cyclization and Michael addition, to produce more complex structures. A notable study illustrated its use in synthesizing cyclopropylidene iminolactones through ESI-induced gas-phase reactions, showcasing its utility in synthetic methodologies .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| Other Chalcone Derivative | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Staphylococcus aureus | 32 µg/mL |

| Other Chalcone Derivative | Escherichia coli | 64 µg/mL |

Mechanism of Action

The biological effects of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Chalcone bioactivity is highly dependent on substitution patterns on rings A and B. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Chalcones

Structure–Activity Relationship (SAR) Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Halogen substitutions (e.g., bromine, chlorine) on ring A enhance bioactivity due to increased electronegativity and improved target binding. For example, the brominated analog (E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Table 1) is prioritized in anticancer screening , whereas the target compound’s methoxy group (electron-donating) may reduce potency compared to halogens .

- Hydroxyl groups (e.g., cardamonin) exhibit higher inhibitory activity (IC₅₀ = 4.35 μM) than methoxy-substituted chalcones, likely due to hydrogen-bonding interactions .

Replacing thiophene with thiazole (e.g., compound 26 in Table 1) alters binding affinity, as seen in DNA gyrase inhibition studies (IC₅₀ = 33.1 μM) .

Substitution Position :

Physicochemical and Computational Insights

- Electronic Properties : Density Functional Theory (DFT) studies on analogs like (E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one reveal charge distribution patterns influenced by bromine’s electronegativity, which are absent in the methoxy-substituted target compound .

- Solubility and Stability : Methoxy groups may improve solubility compared to hydroxyl or halogenated chalcones, offering advantages in drug formulation .

Biological Activity

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound belonging to the class of chalcones , which are known for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C13H11O2S

- Molecular Weight : Approximately 233.29 g/mol

- Structural Features : The compound features a methoxy group on one aromatic ring and a thiophene ring, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:

Antimicrobial Activity

Chalcones, including (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have demonstrated significant antimicrobial properties. Studies have shown that derivatives of chalcones exhibit activity against various bacterial strains. For instance, a study evaluated several chalcone derivatives and found that those with specific substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. Research indicates that (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation pathways. A comparative study revealed that certain chalcone derivatives effectively reduced inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer properties of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one have been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly by modulating cell cycle progression and promoting cell death through mitochondrial pathways. Research has shown that it exhibits selective cytotoxicity against several cancer cell lines, making it a potential candidate for further development as an anticancer agent .

The biological effects of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and cancer progression.

- Cell Signaling Modulation : It affects cellular signaling pathways that regulate apoptosis and proliferation.

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Para methoxy group | Similar anti-inflammatory properties |

| (E)-3-(2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Hydroxy group instead of methoxy | Enhanced antioxidant activity |

| (E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Furan ring instead of thiophene | Varied antimicrobial effects |

Case Studies

Several studies have investigated the biological activities of chalcone derivatives:

- Antimicrobial Evaluation : A study published in Bulgarian Chemical Communications reported the synthesis and antibacterial evaluation of chalcone derivatives, including those similar to (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yL)prop-2-en-1-one, demonstrating significant antibacterial activity .

- Anti-inflammatory Screening : Research conducted on various chalcone derivatives indicated their potential as COX inhibitors, showcasing the anti-inflammatory efficacy of compounds structurally related to (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yL)prop-2-en-1-one .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 2-acetylthiophene) reacts with an aldehyde (e.g., 2-methoxybenzaldehyde) under basic or acidic conditions. Key optimization parameters include:

- Catalyst selection : NaOH or KOH in ethanol/water mixtures (60–70°C) yields high stereoselectivity for the (E)-isomer .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control to avoid side reactions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing this chalcone derivative, and what key spectral features should be analyzed?

Q. How is the antimicrobial activity of this compound evaluated, and what microbial models are commonly used?

Antimicrobial screening follows agar well diffusion or microbroth dilution methods:

- Test strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Data interpretation : Minimum inhibitory concentration (MIC) values ≤100 µg/mL suggest significant activity .

Advanced Questions

Q. How can X-ray crystallography (XRD) and DFT calculations resolve stereochemical uncertainties in this compound?

- XRD : Single-crystal analysis confirms the (E)-configuration via dihedral angles between aromatic rings (e.g., 2-methoxyphenyl and thiophene planes). Crystallographic data (CCDC deposition numbers) validate spatial arrangements .

- DFT : Optimized geometries (B3LYP/6-311++G(d,p)) calculate bond lengths (C=O: ~1.24 Å) and HOMO-LUMO gaps (~4.5 eV), correlating with experimental XRD data .

Q. What role do methoxy substituents play in modulating electronic properties and reactivity?

Methoxy groups act as electron-donating substituents , influencing:

- Charge distribution : Enhanced electron density on the aromatic ring alters nucleophilic/electrophilic attack sites.

- Optical properties : Bathochromic shifts in UV-Vis spectra due to extended conjugation .

- Biological activity : Increased lipophilicity improves membrane permeability, enhancing antimicrobial efficacy .

Q. How should researchers address contradictory results in biological assays (e.g., varying MIC values across studies)?

Potential factors and solutions:

Q. Can this chalcone derivative be applied in nonlinear optical (NLO) materials, and what computational methods support this?

Yes. Hyperpolarizability (β) calculations (via DFT) predict NLO potential:

Q. How does replacing the phenyl ring with thiophene affect comparative reactivity in cross-coupling reactions?

Thiophene’s electron-rich sulfur atom facilitates:

- Palladium-catalyzed couplings : Higher regioselectivity in Suzuki-Miyaura reactions vs. phenyl analogs.

- Electrophilic substitution : Preferential substitution at the α-position of thiophene due to aromatic stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.